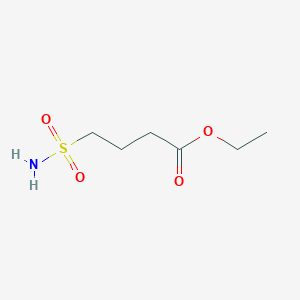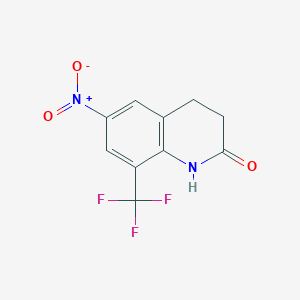
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one.
Reduction: Formation of 1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methylprop-2-en-1-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one:
1-(4-Chlorophenyl)-3-oxo-2-methylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxy group, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9ClO2 |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
(E)-1-(4-chlorophenyl)-3-hydroxy-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-6,12H,1H3/b7-6+ |
InChI-Schlüssel |
ZKHQBSNNFWIVRN-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=C\O)/C(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=CO)C(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

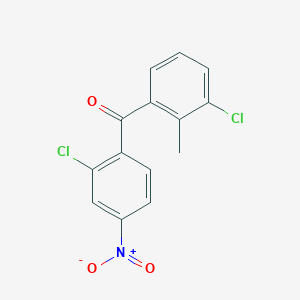


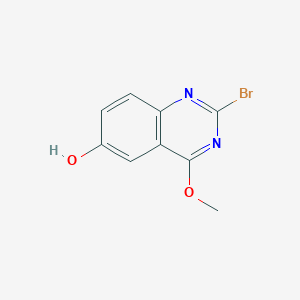
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
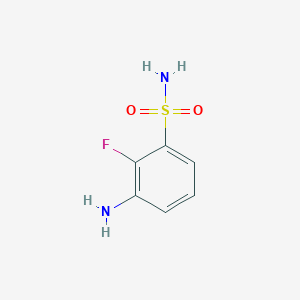
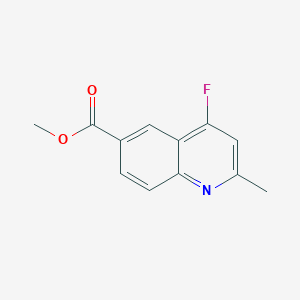
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
